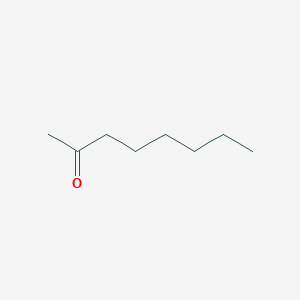

2-Octanone

Description

This compound has been reported in Heracleum dissectum, Eryngium foetidum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

octan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVFWPFBNIEHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021927 | |

| Record name | 2-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour | |

| Record name | 2-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

125 °F (52 °C) (Closed cup) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.820 at 20 °C/4 °C, 0.813-0.819 | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/394/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.4 (Air = 1) | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.35 [mmHg], 1.35 mm Hg at 25 °C | |

| Record name | 2-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-13-7 | |

| Record name | 2-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2G84H29AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol | |

| Record name | 2-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-Octanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanone (CH₃C(O)C₆H₁₃), also known as methyl hexyl ketone, is a colorless liquid organic compound with a characteristically sharp, fruity odor reminiscent of apples and bananas. It is a member of the ketone family and finds applications as a solvent, in fragrance formulations, and as a flavoring agent. For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of this compound is paramount for its safe handling, effective application in various experimental and manufacturing processes, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis.

Core Physical and Chemical Properties

This compound is a stable, flammable liquid. Its physical properties are summarized in the tables below.

| General Properties | |

| IUPAC Name | Octan-2-one |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid |

| Odor | Sharp, fruity, apple-like |

| Quantitative Physical Characteristics | |

| Boiling Point | 172-173 °C |

| Melting Point | -20.9 °C |

| Density | 0.819 g/cm³ at 20 °C |

| Solubility in Water | 0.95 g/L at 25 °C |

| Vapor Pressure | 1.6 mmHg at 25 °C |

| Refractive Index | 1.415 at 20 °C |

| Flash Point | 56 °C (Closed Cup) |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following sections detail the standardized methodologies for measuring its key physical characteristics.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound is determined using the Standard Test Method for Distillation of Organic Compounds.

Methodology:

-

Apparatus Setup: A distillation flask is filled with a 100 mL sample of this compound. A thermometer is positioned in the neck of the flask with the top of the bulb level with the bottom of the side-arm. The side-arm is connected to a condenser, which leads to a graduated receiving cylinder.

-

Heating: The flask is heated at a controlled rate to ensure that the first drop of distillate is collected within 5 to 10 minutes.

-

Data Collection: The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the dry point. The boiling range is the temperature difference between the initial boiling point and the dry point. For a pure substance like this compound, this range should be narrow.

Boiling Point Determination Workflow (ASTM D1078)

Melting Point Determination (ASTM E324)

The melting point of this compound, which is the temperature at which it transitions from a solid to a liquid, is determined by the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which consists of a heated block or oil bath.

-

Heating and Observation: The apparatus is heated slowly and evenly. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded. This range is the melting point range. For a pure substance, this range is typically narrow.

Density Determination (ASTM D4052)

The density of this compound is measured using a digital density meter.

Methodology:

-

Calibration: The digital density meter is calibrated using dry air and distilled water at the desired temperature.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid. The density reading is displayed by the instrument.

Solubility in Water (OECD 105)

The solubility of this compound in water can be determined by the flask method.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The mixture is allowed to stand to allow for phase separation. A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved this compound is included. This may require centrifugation or filtration.

-

Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC).

Vapor Pressure Determination (ASTM D2879)

The vapor pressure of this compound is measured using an isoteniscope.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in the isoteniscope bulb. Dissolved gases are removed by repeatedly freezing the sample with liquid nitrogen and evacuating the apparatus.

-

Measurement: The isoteniscope is placed in a constant temperature bath. The pressure of an inert gas is adjusted to balance the vapor pressure of the sample in the U-tube manometer of the isoteniscope.

-

Data Recording: The temperature and the corresponding balanced pressure are recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

Refractive Index Determination (ASTM D1218)

The refractive index of this compound is measured using a refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into view. The refractive index is then read from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20°C.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using a Pensky-Martens closed-cup tester.[1]

Methodology:

-

Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is lowered into the vapor space of the cup.

-

Flash Point: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.[1]

Flash Point Determination Workflow (ASTM D93)

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale syntheses are outlined below.

Oxidation of 2-Octanol

A straightforward method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-octanol.

Reaction: CH₃(CH₂)₅CH(OH)CH₃ + [O] → CH₃(CH₂)₅C(O)CH₃ + H₂O

Procedure:

-

Reaction Setup: 2-octanol is dissolved in a suitable solvent, such as acetone or acetic acid, in a reaction flask.

-

Oxidant Addition: An oxidizing agent, such as sodium hypochlorite (bleach) or chromic acid, is added dropwise to the cooled reaction mixture with stirring. The temperature is carefully monitored and controlled.

-

Quenching and Extraction: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite). The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.

-

Purification: The organic layer is washed, dried, and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.

Synthesis of this compound via Oxidation of 2-Octanol

Hydration of 1-Octyne

This compound can also be synthesized by the acid-catalyzed hydration of 1-octyne.

Reaction: CH₃(CH₂)₅C≡CH + H₂O --(H₂SO₄, HgSO₄)--> [CH₃(CH₂)₅C(OH)=CH₂] → CH₃(CH₂)₅C(O)CH₃

Procedure:

-

Reaction Setup: A mixture of sulfuric acid and mercuric sulfate in water is prepared in a reaction flask.

-

Alkyne Addition: 1-Octyne is added to the acidic solution, and the mixture is heated with stirring.

-

Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

Purification: The crude product is washed, dried, and purified by distillation.

Conclusion

This technical guide has provided a detailed overview of the essential physical characteristics of this compound, along with standardized experimental protocols for their determination and common synthesis routes. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the safe and effective use of this compound in their work. Adherence to these standardized methods will ensure the generation of accurate and reproducible data, which is fundamental to scientific advancement and the development of new technologies.

References

A Comprehensive Technical Guide to 2-Octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-octanone, a ketone with diverse applications in research and industry. This document outlines its fundamental chemical properties, detailed synthesis protocols, and a key analytical workflow, presented in a format tailored for scientific and research professionals.

Core Chemical and Physical Properties

This compound, also known as methyl hexyl ketone, is a colorless liquid with a characteristic fruity, apple-like odor. Its fundamental identifiers and key physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 111-13-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O | [1][2][4] |

| Molecular Weight | 128.21 g/mol | [4] |

| Density | 0.819 g/mL at 25 °C | [5] |

| Boiling Point | 173 °C | [6] |

| Melting Point | -16 °C | |

| Solubility in Water | 0.899 g/L at 20 °C | |

| Appearance | Colorless liquid | |

| Odor | Fruity, apple-like |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various chemical reactions. Below are detailed experimental protocols for two common methods: the Wacker-Tsuji oxidation of 1-octene and the hydration of 1-octyne.

Wacker-Tsuji Oxidation of 1-Octene

This method utilizes a palladium-iron catalyst system for the oxidation of the terminal alkene, 1-octene, to the corresponding methyl ketone, this compound.[7][8]

Materials:

-

1-Octene

-

Palladium(II) chloride (PdCl₂)

-

Iron(III) citrate monohydrate (Fe(III) citrate·nH₂O)

-

1,2-Dimethoxyethane (DME)

-

Water (H₂O)

-

Oxygen (O₂) gas

-

Syringe pump

Procedure:

-

To a reaction vessel, add PdCl₂ (5 mol %) and Fe(III) citrate·nH₂O (5 mol %).

-

Purge the vessel with O₂ gas (1 atm).

-

Add a 3:1 mixture of DME and H₂O to the reaction vessel and stir at room temperature.

-

Using a syringe pump, slowly add 1-octene to the reaction mixture over a period of 5 hours.

-

Continue stirring the mixture for an additional hour after the addition of 1-octene is complete.

-

Upon completion, the product, this compound, can be isolated and purified using standard techniques such as extraction and column chromatography. This method has been reported to yield up to 97% of this compound.[7][8]

Synthesis from 1-Octyne

This protocol describes the conversion of the terminal alkyne, 1-octyne, to this compound.

Materials:

-

1-Octyne

-

Formic acid

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium carbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser, heat a mixture of 1-octyne (7.5 g) and formic acid (100 mL) in an oil bath at 100 °C.

-

Monitor the progress of the reaction using gas chromatography (GC) until all the starting material is consumed (approximately 6 hours).

-

Cool the reaction mixture to room temperature and dilute with CH₂Cl₂ (170 mL).

-

Wash the organic solution sequentially with water, sodium carbonate solution, and again with water.

-

Dry the organic layer over MgSO₄.

-

Remove the solvent by evaporation under reduced pressure.

-

Distill the residue (boiling point 171–173 °C) to yield pure this compound. This procedure can result in an 85% yield.

Analytical Workflow: this compound as a Volatile Biomarker

This compound is a volatile organic compound (VOC) that has been identified as a potential biomarker in exhaled breath for the diagnosis of certain diseases, such as lung cancer.[9][10] The following workflow outlines a typical analytical procedure for the detection and quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS).[11][12]

Caption: Workflow for the analysis of this compound as a volatile biomarker.

Chemical Pathway: Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a key industrial process and a valuable synthetic tool in organic chemistry. The following diagram illustrates the catalytic cycle for the synthesis of this compound from 1-octene.[13][14]

Caption: Catalytic cycle of the Wacker-Tsuji oxidation for this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 2-オクタノン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of volatile organic compounds in the exhaled breath for the diagnosis of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 14. scribd.com [scribd.com]

The Ubiquitous Presence of 2-Octanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanone, a volatile organic compound with a characteristic fruity, earthy aroma, is a naturally occurring methyl ketone found across a diverse range of plant species. Its presence contributes to the distinct scent profiles of many plants and their essential oils, playing a role in plant defense and communication. Beyond its olfactory significance, this compound and other methyl ketones are gaining attention for their potential biological activities, making them subjects of interest for researchers in fields ranging from agriculture to pharmacology. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its biosynthesis, the analytical methods for its quantification, and the signaling pathways that regulate its production.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile constituent in a wide array of plant species, contributing to the aromatic profile of their leaves, flowers, and fruits. It is commonly found as a component of essential oils and has been reported in various commercially important plants.

While its presence is widespread, the concentration of this compound can vary significantly depending on the plant species, the specific plant part, developmental stage, and environmental conditions. The following tables summarize the reported presence and, where available, the quantitative data for this compound in different plants.

Table 1: Documented Presence of this compound in Various Plant Species [1][2][3][4][5]

| Family | Genus | Species | Common Name |

| Rutaceae | Ruta | graveolens | Common Rue |

| Lamiaceae | Lavandula | angustifolia | Lavender |

| Lamiaceae | Plectranthus | amboinicus | Cuban Oregano |

| Rosaceae | Malus | domestica | Apple |

| Rosaceae | Prunus | armeniaca | Apricot |

| Musaceae | Musa | sapientum | Banana |

| Caricaceae | Carica | papaya | Papaya |

| Anacardiaceae | Mangifera | indica | Mango |

| Apiaceae | Daucus | carota | Carrot |

| Myrtaceae | Syzygium | aromaticum | Clove |

Table 2: Quantitative Data of this compound and Related Methyl Ketones in Selected Plants

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Ruta graveolens | Aerial parts | 2-Nonanone | 32.15% - 37.13% | [3][5] |

| Ruta graveolens | Aerial parts | 2-Undecanone | 47.72% | [4] |

| Lavandula angustifolia | Flowers | 3-Octanone | 0 - 5% | [6][7][8] |

| Lavandula angustifolia | Flowers | 3-Octanone | Not specified, but present | [9] |

Note: Specific quantitative data for this compound is often limited, with many studies focusing on the more abundant methyl ketones like 2-nonanone and 2-undecanone.

Biosynthesis of this compound in Plants

The biosynthesis of methyl ketones, including this compound, in plants is intricately linked to the fatty acid biosynthesis pathway. The primary mechanism involves the diversion of intermediates from this central metabolic process.

The Methyl Ketone Synthase Pathway

Research, particularly in wild tomato species (Solanum habrochaites), has elucidated a two-step enzymatic pathway responsible for methyl ketone production. This pathway involves two key enzymes:

-

Methylketone Synthase 1 (ShMKS1): A decarboxylase.

-

Methylketone Synthase 2 (ShMKS2): A thioesterase.

The process begins with β-ketoacyl-acyl carrier protein (ACP) intermediates from the fatty acid synthesis cycle. ShMKS2 catalyzes the hydrolysis of the thioester bond in these intermediates, releasing a free β-keto acid. Subsequently, ShMKS1 facilitates the decarboxylation of this β-keto acid to yield a methyl ketone, with the chain length of the final product dependent on the initial β-ketoacyl-ACP substrate.

Experimental Protocols for the Analysis of this compound

The accurate identification and quantification of this compound in plant materials require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose, often preceded by an extraction step to isolate the volatile compounds from the plant matrix.

Sample Preparation and Extraction

Two primary methods for extracting volatile compounds like this compound from plant tissues are steam distillation and headspace solid-phase microextraction (HS-SPME).

1. Steam Distillation [1][10][11][12][13]

This traditional method is effective for extracting essential oils from a large amount of plant material.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor is then condensed, and the essential oil is separated from the aqueous phase.

-

Protocol:

-

Fresh or dried plant material is placed in a distillation flask.

-

Water is added to the flask, or steam is generated in a separate flask and passed through the plant material.

-

The mixture is heated to boiling.

-

The steam, carrying the volatile compounds, passes through a condenser, which cools the vapor back into a liquid.

-

The liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

The essential oil, being less dense than water, typically forms a layer on top and can be separated.

-

References

- 1. rockymountainoils.com [rockymountainoils.com]

- 2. mdpi.com [mdpi.com]

- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 7. lsmu.lt [lsmu.lt]

- 8. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Chemical Composition of Bulgarian Lavender Absolute (Lavandula Angustifolia Mill.) by GC/MS and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Make a Steam Distiller for Essential Oils? — LETIME STILL [letimestill.com]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. livinglibations.com [livinglibations.com]

- 13. purodem.com [purodem.com]

2-octanone synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 2-Octanone

Introduction

This compound (CH₃C(O)C₆H₁₃) is a methyl ketone and a colorless liquid organic compound.[1][2] It is recognized by its characteristic floral, green, and fruity odor, with a somewhat bitter, camphor-like taste.[3][4] This compound is found naturally in various sources, including blue cheese, apples, bananas, and baked goods, and is used commercially as a flavor and fragrance ingredient.[3][4] Beyond its use in the food and perfume industries, this compound serves as a high-boiling solvent, particularly for epoxy resins and nitrocellulose lacquers, and as a synthetic intermediate for various chemicals like surfactants and defoamers.[3][5] This guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for producing this compound, tailored for researchers and professionals in chemistry and drug development.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound can be achieved through several distinct chemical routes, primarily involving oxidation of secondary alcohols, dehydrogenation, oxidation of alkenes, and hydration of alkynes. Biocatalytic methods are also emerging as a sustainable alternative.

Oxidation of 2-Octanol

The oxidation of the secondary alcohol 2-octanol is one of the most common and direct methods for synthesizing this compound. This transformation involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form a carbonyl group. Various oxidizing agents can be employed for this purpose.

Mechanism: The general mechanism involves the formation of a chromate ester (or a similar intermediate depending on the oxidant) followed by an E2-like elimination of the alpha-proton by a base (often water), which leads to the formation of the ketone and the reduced oxidant.

Key Oxidizing Agents:

-

Chromium-based Reagents: A traditional method involves using potassium dichromate (K₂Cr₂O₇) and sulfuric acid.[3][6]

-

Hypochlorite: Sodium hypochlorite (NaOCl, household bleach) in the presence of acetic acid provides a less hazardous alternative to chromium reagents.[7][8][9]

-

Nitric Acid: The oxidation of 2-octanol can be performed using nitric acid in a heterogeneous liquid-liquid system.[4][10] This reaction is autocatalytic, involving the nitrosonium ion (NO⁺).[4]

-

Hydrogen Peroxide: Catalytic systems using hydrogen peroxide as the oxidant, often with a sodium tungstate (Na₂WO₄) catalyst and a phase transfer catalyst, offer a greener alternative.[11]

Caption: General schematic for the oxidation of 2-octanol to this compound.

Catalytic Dehydrogenation of 2-Octanol

Catalytic dehydrogenation is an alternative to oxidation that avoids the use of stoichiometric oxidizing agents, often producing hydrogen gas as the only byproduct. This process is typically performed at elevated temperatures over a heterogeneous catalyst.

Mechanism: The alcohol adsorbs onto the catalyst surface, followed by the cleavage of the O-H and C-H bonds, releasing the ketone product and molecular hydrogen.

Catalyst Systems:

-

Copper-based: Copper chromite has been shown to yield nearly quantitative results.[12] Supported copper catalysts (e.g., Cu/TiO₂) also show very high conversion rates (>99.9%).[13]

-

Zinc Oxide: Heating 2-octanol over zinc oxide at 330-340°C is another effective method.[3][6]

-

Cobalt-based: Supported cobalt catalysts (e.g., Co/TiO₂) are also active in the acceptorless dehydrogenation of 2-octanol.[13]

Caption: Catalytic dehydrogenation of 2-octanol to this compound.

Wacker Oxidation of 1-Octene

The Wacker process is a powerful method for oxidizing terminal alkenes to methyl ketones using a palladium catalyst.[14][15] For the synthesis of this compound, 1-octene is used as the substrate. The classic system uses a PdCl₂ catalyst with a CuCl₂ co-catalyst to reoxidize the palladium, with oxygen as the terminal oxidant.[16] More recent developments have introduced copper-free systems, for example, using an iron co-catalyst.[17][18]

Mechanism: The catalytic cycle involves the nucleophilic attack of water on a palladium-complexed alkene (hydroxypalladation), followed by β-hydride elimination to form an enol complex.[14] This complex then rearranges and releases the ketone product. The resulting Pd(0) is reoxidized to Pd(II) by a co-catalyst (e.g., Cu(II) or Fe(III)), which is in turn regenerated by molecular oxygen.[16][17]

Caption: Simplified catalytic cycle for the Wacker oxidation of 1-octene.

Hydration of 1-Octyne

The hydration of a terminal alkyne, 1-octyne, in the presence of an acid catalyst yields a methyl ketone according to Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, this compound. A method using formic acid at 100°C has been reported to produce this compound in high yield.[3]

Mechanism: The reaction proceeds via the protonation of the alkyne to form a vinylic carbocation. Water then attacks this cation, and after deprotonation, the enol intermediate is formed. This enol undergoes keto-enol tautomerization to yield this compound.

Caption: Pathway for the synthesis of this compound via 1-octyne hydration.

Biocatalytic Synthesis

Biocatalytic routes offer high selectivity and environmentally benign reaction conditions. This compound can be produced via the β-oxidation of fatty acids.[19] For instance, metabolic pathways can be engineered in microorganisms like E. coli. The pathway starts with octanoic acid, which is converted to octanoyl-CoA. This undergoes several enzymatic steps, including oxidation and hydration, to form β-keto-octanoyl-CoA, which is then converted to 2-heptanone (via decarboxylation) or can be a precursor for other ketones. While this specific pathway leads to 2-heptanone, similar β-oxidation pathways of longer-chain fatty acids are the source of various naturally occurring methyl ketones, including this compound.[19]

Additionally, the reverse reaction, the enantioselective reduction of this compound to (R)-2-octanol, has been demonstrated with high yields using whole cells of Acetobacter pasteurianus.[20] This highlights the potential of using enzymes like alcohol dehydrogenases for the oxidation of 2-octanol to this compound under mild conditions.

Caption: Generalized biocatalytic pathway for methyl ketone synthesis.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthesis pathways of this compound, allowing for easy comparison of their effectiveness and reaction conditions.

| Synthesis Pathway | Precursor | Key Reagents / Catalyst | Reaction Conditions | Yield | Selectivity | Reference(s) |

| Oxidation | 2-Octanol | NaOCl, Acetic Acid | Room temperature to 40°C | Moderate (Varies) | Good | [7] |

| Oxidation | 2-Octanol | Nitric Acid | < 5°C | High (if controlled) | Good, but risk of over-oxidation to carboxylic acids | [4][10] |

| Catalytic Dehydrogenation | 2-Octanol | Cu/TiO₂ | ~200-300°C | >99.9% (Conversion) | High | [13] |

| Catalytic Dehydrogenation | 2-Octanol | Copper Chromite | Liquid Phase | Almost Quantitative | High | [12] |

| Wacker Oxidation | 1-Octene | PdCl₂, Fe(III) citrate, O₂ | Room Temperature | 97% | High for methyl ketone | [17][18] |

| Alkyne Hydration | 1-Octyne | Formic Acid (HCOOH) | 100°C, 6 hours | 85% (distilled) | High | [3] |

| Biocatalysis (Reverse) | This compound | A. pasteurianus cells | 35°C, pH 5.0 | 95.0% (to (R)-2-octanol) | >99.9% e.e. | [20] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Wacker Oxidation of 1-Octene

This protocol is adapted from a palladium/iron-catalyzed system.[17][18]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Iron(III) citrate hydrate (Fe(III) citrate·nH₂O)

-

1-Octene

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Oxygen gas (O₂)

-

Syringe pump

-

Standard Schlenk line glassware

Procedure:

-

To a Schlenk flask, add PdCl₂ (0.025 mmol, 4.4 mg) and Fe(III) citrate·nH₂O (0.025 mmol, 6.1 mg).

-

Purge the flask with O₂ gas (1 atm).

-

Add DME (3.0 mL) and H₂O (1.0 mL) to the flask and stir the mixture at room temperature.

-

Using a syringe pump, slowly add 1-octene (0.50 mmol, 56.1 mg) to the reaction mixture over 5 hours.

-

After the addition is complete, continue stirring the mixture for an additional 1 hour at room temperature.

-

Upon completion, the product can be extracted using an organic solvent (e.g., diethyl ether), washed, dried over MgSO₄, and purified by silica gel column chromatography to yield this compound.

Caption: Experimental workflow for the Wacker oxidation of 1-octene.

Protocol 2: Synthesis via Hydration of 1-Octyne

This protocol is based on the procedure described by Menashe, Reshef, and Shvo.[3]

Materials:

-

1-Octyne

-

Formic acid (100 mL)

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate solution (aqueous)

-

Magnesium sulfate (MgSO₄)

-

Heating oil bath

-

Round-bottom flask and distillation apparatus

-

Gas chromatograph (for monitoring)

Procedure:

-

In a round-bottom flask, combine 1-octyne (7.5 g) and formic acid (100 mL).

-

Heat the mixture in an oil bath at 100°C.

-

Monitor the reaction's progress by taking aliquots and analyzing them via gas chromatography (GC) until all the starting material is consumed (approx. 6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂ (170 mL).

-

Wash the organic layer sequentially with water, saturated sodium carbonate solution, and again with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and evaporate the solvent in vacuo.

-

Distill the resulting residue (boiling point 171–173°C) to obtain pure this compound.

Caption: Experimental workflow for the hydration of 1-octyne.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound:Smell,Refractive Index,Preparation and Reaction_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. Oxidation Of 2-Octanol Lab Report - 1112 Words | Bartleby [bartleby.com]

- 8. chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of 2-Octanone: A Technical Whitepaper on its Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octanone, a volatile organic compound with a characteristic fruity odor, has emerged as a metabolite of interest due to its presence in various biological systems and its potential as a biomarker. This technical guide provides an in-depth exploration of the current understanding of this compound's role as a metabolite, encompassing its biosynthesis, potential degradation pathways, and analytical quantification. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to serve as a comprehensive resource for researchers in the fields of metabolomics, biomarker discovery, and drug development.

Introduction

This compound (CH₃C(O)(CH₂)₅CH₃) is a methyl ketone that has been identified as an endogenous metabolite in mammals and is also found in a variety of foods and fragrances[1][2][3]. Its presence in biological matrices such as breath, urine, and blood has prompted investigations into its metabolic origins and physiological significance[4][5]. Understanding the biochemical pathways that produce and degrade this compound is crucial for elucidating its role in health and disease and for evaluating its potential as a clinical biomarker. This whitepaper synthesizes the current knowledge on the metabolic role of this compound, providing a technical foundation for further research and development.

Biosynthesis of this compound

The primary pathway for the endogenous production of this compound is through the metabolism of fatty acids, specifically via a modified β-oxidation pathway. This process involves a series of enzymatic reactions that convert medium-chain fatty acids into methyl ketones.

Fatty Acid Metabolism Pathway to this compound

The biosynthesis of this compound begins with the activation of octanoic acid to its coenzyme A (CoA) thioester, octanoyl-CoA. This is followed by a series of reactions within the β-oxidation cycle, culminating in the formation of a β-ketoacyl-CoA intermediate. A key enzyme, a β-ketoacyl-CoA thioesterase (also referred to as methyl ketone synthase), then hydrolyzes this intermediate to a β-keto acid, which subsequently undergoes spontaneous decarboxylation to yield this compound.

The key enzymatic steps are:

-

Thioesterase Activity: Specific thioesterases, such as CpFatB1*, can release octanoic acid from the fatty acid synthase complex.

-

Acyl-CoA Synthetase: Enzymes like FadD activate free fatty acids to their corresponding acyl-CoA esters (e.g., octanoyl-CoA).

-

β-Oxidation Enzymes:

-

Acyl-CoA Dehydrogenase (FadE): Catalyzes the oxidation of octanoyl-CoA.

-

Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (FadBJ): A bifunctional enzyme that hydrates and then oxidizes the intermediate.

-

-

Methyl Ketone Synthase (FadM): This β-ketoacyl-CoA thioesterase is a critical enzyme that diverts the β-keto-octanoyl-CoA from the standard β-oxidation pathway towards methyl ketone formation.

-

Spontaneous Decarboxylation: The resulting β-keto acid is unstable and readily decarboxylates to form this compound.

Degradation and Detoxification of this compound

The metabolic fate of this compound in mammals is not as well-characterized as its biosynthesis. However, based on the metabolism of other methyl ketones, several potential degradation and detoxification pathways can be proposed.

Proposed Degradation Pathway

Studies on the bacterial degradation of longer-chain methyl ketones, such as 2-tridecanone, have revealed a subterminal oxidation mechanism[6][7]. This process involves the oxidation of the ketone to an ester, which is then hydrolyzed to an alcohol and acetate. A similar pathway may exist in mammals for the degradation of this compound.

The proposed steps are:

-

Subterminal Oxidation: An enzyme, potentially a cytochrome P450 monooxygenase, could catalyze the insertion of an oxygen atom adjacent to the carbonyl group of this compound to form hexyl acetate.

-

Ester Hydrolysis: Esterases would then hydrolyze hexyl acetate to 1-hexanol and acetate.

-

Further Metabolism: 1-hexanol can be further oxidized to hexanoic acid, which can then enter the fatty acid β-oxidation pathway. Acetate can be converted to acetyl-CoA and enter the citric acid cycle.

This compound as a Signaling Molecule

Currently, there is a significant knowledge gap regarding the role of this compound as a signaling molecule in mammalian cells. While other ketone bodies, such as β-hydroxybutyrate and acetoacetate, have been shown to act as ligands for G-protein coupled receptors (GPCRs), there is no direct evidence to date implicating this compound in similar signaling cascades[8][9]. Future research is warranted to investigate potential interactions of this compound with cellular receptors, such as GPCRs or nuclear receptors, and its downstream effects on signaling pathways.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for its validation as a biomarker. The following table summarizes the available quantitative data for this compound in human plasma and urine.

| Parameter | Human Plasma | Human Urine | Reference |

| Linear Range | 0.5 - 500 µg/mL | 0.5 - 200 µg/mL | [4][5] |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | [4][5] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.5 µg/mL | [4][5] |

| Precision (RSD%) | < 7% | < 7% | [4][5] |

| Recovery | 55 - 86% | 55 - 86% | [4][5] |

Table 1: Quantitative data for this compound analysis in human biological samples.

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and validated experimental protocols. This section details methodologies for the analysis of this compound in plasma, urine, and breath.

Quantification of this compound in Human Plasma and Urine by GC-FID

This protocol is based on dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection (GC-FID)[4][5].

6.1.1. Sample Preparation

-

Plasma:

-

To 1 mL of plasma in a centrifuge tube, add 1 mL of methanol to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for microextraction.

-

-

Urine:

-

Centrifuge the urine sample at 3000 rpm for 7 minutes.

-

Dilute the supernatant 5-fold with a phosphate buffer (1.0 mol/L, pH 2.0).

-

6.1.2. Dispersive Liquid-Liquid Microextraction (DLLME)

-

Place 5 mL of the prepared plasma supernatant or diluted urine into a 10-mL conical glass test tube.

-

Prepare a mixture of 500 µL of methanol (disperser solvent) and 50 µL of chloroform (extraction solvent).

-

Rapidly inject this mixture into the sample tube using a syringe.

-

A cloudy solution will form. Gently shake the tube for 1 minute.

-

Centrifuge the mixture at 5000 rpm for 5 minutes to separate the phases.

-

The fine sedimented chloroform phase at the bottom of the tube contains the enriched this compound.

-

Carefully collect the sedimented phase using a microsyringe.

6.1.3. GC-FID Analysis

-

Injection: Inject 1 µL of the collected organic phase into the GC-FID system.

-

Column: HP-5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 20°C/min.

-

Ramp 2: Increase to 250°C at a rate of 30°C/min, hold for 2 minutes.

-

-

Injector Temperature: 250°C (splitless mode).

-

Detector Temperature: 280°C.

Analysis of this compound in Exhaled Breath by GC-MS

This protocol involves the collection of breath samples followed by thermal desorption and gas chromatography-mass spectrometry (GC-MS) analysis.

6.2.1. Breath Sample Collection

-

Use a commercially available breath sampler (e.g., Bio-VOC) or Tedlar bags to collect end-tidal breath[10][11].

-

Prior to collection, have the subject rest for at least 10 minutes to reach a basal metabolic state.

-

The subject should inhale to total lung capacity and exhale slowly and completely through the sampling device.

-

The collected breath is then drawn through a sorbent tube (e.g., Tenax TA) to trap the volatile organic compounds (VOCs).

6.2.2. Derivatization (Optional, for enhanced sensitivity)

For increased sensitivity and improved chromatographic properties, ketones can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes[12][13]. This can be performed either in solution prior to GC-MS or using on-fiber derivatization with solid-phase microextraction (SPME).

6.2.3. Thermal Desorption and GC-MS Analysis

-

The sorbent tube is placed in a thermal desorber unit connected to the GC-MS system.

-

The trapped VOCs are thermally desorbed and transferred to the GC column.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating VOCs.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode to identify and quantify this compound based on its mass spectrum and retention time.

Conclusion and Future Directions

This compound is a metabolite with well-defined biosynthetic origins in fatty acid metabolism. Its presence in human biological fluids and its potential association with various physiological and pathological states make it a compound of significant interest for the scientific and medical communities. While analytical methods for its quantification are established, further research is needed in several key areas:

-

Mammalian Degradation Pathways: Elucidating the specific enzymatic pathways responsible for the catabolism and detoxification of this compound in mammals is a critical next step.

-

Signaling Role: Investigating the potential of this compound to act as a signaling molecule is a promising area for future research that could reveal novel biological functions.

-

Clinical Validation: Comprehensive clinical studies are required to establish the normal and pathological concentration ranges of this compound in various human populations to validate its utility as a clinical biomarker.

This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the multifaceted role of this compound in human metabolism and disease.

References

- 1. This compound | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031294) [hmdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Determination of this compound in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 13. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 2-Octanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octanone, a naturally occurring methyl ketone, is a volatile organic compound (VOC) found across diverse biological systems, from microorganisms and fungi to insects and mammals. While traditionally utilized in the flavor and fragrance industries, emerging research has unveiled its significant and multifaceted biological roles. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its antimicrobial properties, its function as a semiochemical in insect communication, its biosynthesis, and its potential as a biomarker. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to support further research and development in related fields.

Introduction

This compound (CH₃C(O)C₆H₁₃) is a colorless liquid with a characteristic fruity, apple-like odor. Its presence has been identified in a wide array of natural sources, including blue cheese, various fruits, and as a product of microbial metabolism[1][2]. Beyond its sensory properties, this compound participates in crucial biological processes, acting as a signaling molecule and a defensive agent. Understanding the biological significance of this compound opens avenues for its application in agriculture, food science, and potentially, medicine. This guide aims to provide a comprehensive technical overview for professionals engaged in research and development.

Antimicrobial Activity

While specific data for this compound is limited, related methyl ketones, such as 2-nonanone and 2-undecanone, have demonstrated significant antimicrobial activity against a range of pathogenic fungi and bacteria. This suggests that this compound likely possesses similar properties. The mechanism of action is thought to involve the disruption of cell membrane integrity and key metabolic pathways[3][4].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values for closely related methyl ketones against the fungal pathogen Pseudogymnoascus destructans (Pd), the causative agent of white-nose syndrome in bats[3].

| Compound | Target Organism | MIC (µg/mL) | IC₅₀ (µg/mL) |

| 2-Nonanone | Pseudogymnoascus destructans | 135.41 | 38.69 |

| 2-Undecanone | Pseudogymnoascus destructans | 25.94 | 6.49 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of volatile compounds like this compound and its analogs against fungi can be determined using a broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Fungal or bacterial strain of interest

-

Appropriate sterile liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control (media with inoculum, no compound)

-

Negative control (media only)

Procedure:

-

Preparation of Inoculum: A suspension of the microbial spores or cells is prepared in sterile saline or broth. The concentration is adjusted to a standard (e.g., 10⁵ spores/mL) using a hemocytometer or by measuring optical density[3].

-

Serial Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well (except the negative control) is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test organism (e.g., specific temperature and duration).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm for fungi)[5].

Role as a Semiochemical in Insects

This compound and related compounds play a crucial role in insect communication as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. These can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication)[6].

2-Heptanone as a Honeybee Alarm Pheromone

While research on this compound's specific pheromonal activity is ongoing, extensive studies on the closely related 2-heptanone in honeybees (Apis mellifera) provide a strong model for its potential role. 2-Heptanone is released from the mandibular glands of worker bees and functions as an alarm pheromone, inducing defensive behaviors[7]. Interestingly, it also acts as a local anesthetic, paralyzing small intruders like wax moth larvae and Varroa mites[8]. Although this compound has been tested in this context, 2-heptanone was found to be more potent[9].

Experimental Protocol: Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

Objective: To determine if an insect can detect a specific volatile compound.

Materials:

-

Live insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Insect Ringer's solution

-

Amplifier and data acquisition system

-

Odor delivery system (e.g., Pasteur pipettes with filter paper)

-

Test compound (e.g., this compound) dissolved in a solvent (e.g., hexane)

Procedure:

-

Antenna Preparation: The insect is immobilized, and an antenna is carefully excised at its base[10][11].

-

Electrode Placement: The base of the antenna is placed into a glass capillary electrode filled with Ringer's solution (recording electrode), and the tip of the antenna is brought into contact with a second electrode (reference electrode)[12].

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is then introduced into the airstream.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured. The amplitude of the response indicates the degree of olfactory stimulation[12].

Biosynthesis of this compound

The primary route for the biosynthesis of this compound and other methyl ketones in microorganisms is through the β-oxidation of fatty acids.

Biosynthetic Pathway via Fatty Acid β-Oxidation

In organisms like Escherichia coli and the fungus Penicillium roqueforti (important for blue cheese production), this compound is synthesized from octanoic acid[13][14][15]. The pathway involves the following key steps:

-

Activation: Octanoic acid is converted to its coenzyme A (CoA) derivative, octanoyl-CoA.

-

β-Oxidation: Octanoyl-CoA undergoes a series of enzymatic reactions including oxidation, hydration, and another oxidation to form β-keto-octanoyl-CoA.

-

Thioesterase Activity: A β-ketoacyl-CoA thioesterase (e.g., FadM in E. coli) hydrolyzes β-keto-octanoyl-CoA to β-keto-octanoic acid[13][14].

-

Decarboxylation: β-keto-octanoic acid is unstable and spontaneously decarboxylates to form this compound.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from octanoic acid.

Potential as a Biomarker

Volatile organic compounds in exhaled breath, urine, and other biological fluids are increasingly being investigated as non-invasive biomarkers for various diseases. Ketones, in particular, are often associated with metabolic changes. While specific links between this compound and diseases are still under investigation, other ketones like 2-nonanone have been proposed as potential biomarkers for infections and cancer[16][17].

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of volatile compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Analysis of this compound in Biological Samples

Objective: To extract, identify, and quantify this compound in biological matrices like plasma or urine.

Materials:

-

Biological sample (plasma, urine)

-

Extraction solvent (e.g., a mixture of a disperser solvent like methanol and an extraction solvent like chloroform)[9][18]

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5)[18]

-

Internal standard

Procedure:

-

Sample Preparation:

-

Microextraction: A liquid-liquid microextraction technique is employed. A mixture of the prepared sample and the extraction solvent is rapidly drawn up and down into a syringe to create an emulsion, maximizing the surface area for extraction. The mixture is then centrifuged to separate the aqueous and organic layers[9][18].

-

GC-MS Analysis: A small volume of the organic layer containing the concentrated this compound is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As components elute from the GC column, they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which is used for identification by comparison to a spectral library. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

-

Visualization of the Analytical Workflow

The following diagram outlines the general workflow for the analysis of this compound in biological samples.

Mammalian Toxicity and Signaling

Current data on the toxicity of this compound in mammals is primarily based on read-across studies with 2-heptanone. These studies suggest a low order of acute toxicity. The No-Observed-Adverse-Effect Level (NOAEL) for 2-heptanone in a 13-week oral study in rats was determined to be 100 mg/kg/day[20]. At present, there is a lack of specific evidence directly linking this compound to the modulation of major signaling pathways, such as those involving G-protein coupled receptors (GPCRs), in mammals[21][22][23][24]. Further research is required to elucidate any potential interactions with mammalian cellular signaling cascades.

Conclusion and Future Directions

This compound is a biologically significant molecule with diverse roles that are beginning to be understood in greater detail. Its antimicrobial properties, function as an insect semiochemical, and its biosynthesis through fatty acid metabolism highlight its importance in various ecological and industrial contexts. The potential for this compound and related methyl ketones to be used as biomarkers for disease warrants further investigation.

Future research should focus on:

-

Elucidating the specific mechanisms of antimicrobial action of this compound.

-

Exploring its role as a semiochemical in a wider range of insect species for potential applications in pest management.

-

Investigating its potential modulation of mammalian signaling pathways to understand any physiological or toxicological effects.

-